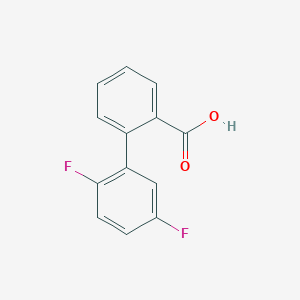

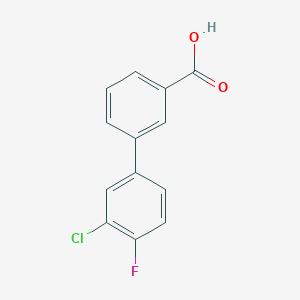

2-(3-Chloro-4-fluorophenyl)benzoic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

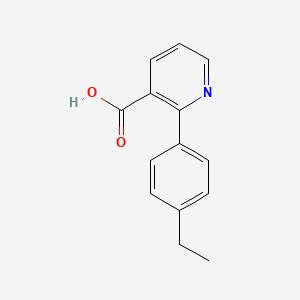

“2-(3-Chloro-4-fluorophenyl)benzoic acid” is a chemical compound with a molecular weight of 250.66 . Its IUPAC name is 3-chloro-2’-fluoro [1,1’-biphenyl]-4-carboxylic acid . It is a research chemical compound .

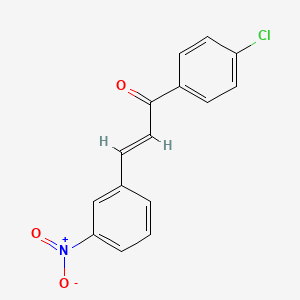

Molecular Structure Analysis

The linear formula of “2-(3-Chloro-4-fluorophenyl)benzoic acid” is C13H8ClFO2 . The InChI code is 1S/C13H8ClFO2/c14-11-7-8 (5-6-10 (11)13 (16)17)9-3-1-2-4-12 (9)15/h1-7H, (H,16,17) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 181-183 °C . It is soluble in 95% ethanol at 50 mg/mL, forming a clear to very slightly hazy, colorless to very faintly yellow solution .Applications De Recherche Scientifique

Synthesis of Other Chemical Compounds

2-(3-Chloro-4-fluorophenyl)benzoic acid can be used as a precursor in the synthesis of other chemical compounds. For instance, it can be used in the efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

Antimicrobial Studies

This compound can be used in antimicrobial studies. Although there’s no direct evidence for 2-(3-Chloro-4-fluorophenyl)benzoic acid, similar compounds have been used in antimicrobial studies .

Anti-inflammatory and Analgesic Activities

Again, while there’s no direct evidence for 2-(3-Chloro-4-fluorophenyl)benzoic acid, similar compounds have shown anti-inflammatory and analgesic activities .

Inhibitors of Biological Processes

2-(3-Chloro-4-fluorophenyl)benzoic acid can potentially be used to identify inhibitors of biological processes .

Biological Potential of Indole Derivatives

While there’s no direct evidence for 2-(3-Chloro-4-fluorophenyl)benzoic acid, similar compounds have been used in the study of the biological potential of indole derivatives .

Synthesis of Medicines

2-(3-Chloro-4-fluorophenyl)benzoic acid can be used in the synthesis of medicines. For instance, it can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is a valuable intermediate for the synthesis of medicines, including antibacterials .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 4-(4-fluorophenyl)benzoic acid have been reported to bind to bcl-2, a protein involved in regulating cell death .

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins.

Biochemical Pathways

If it does indeed bind to bcl-2 as suggested by similar compounds, it could influence apoptosis pathways .

Pharmacokinetics

Benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid , which could potentially impact the bioavailability of this compound.

Result of Action

If it does bind to bcl-2, it could potentially influence cell survival and death, given the role of bcl-2 in these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Chloro-4-fluorophenyl)benzoic acid. For instance, it is recommended to store such compounds in a dry, cool, and well-ventilated place . Additionally, exposure to strong oxidizing agents should be avoided .

Propriétés

IUPAC Name |

2-(3-chloro-4-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDCJYFWZCYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680723 |

Source

|

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-fluorophenyl)benzoic acid | |

CAS RN |

1181295-51-1 |

Source

|

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.